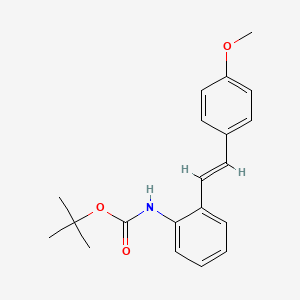
tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methoxystyryl moiety, and a phenyl ring. This compound is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate styryl derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like tetrahydrofuran or acetonitrile. The reaction conditions often include heating the mixture to a temperature range of 40-60°C to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or copper can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry: tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate is widely used as a protecting group for amines in peptide synthesis. Its stability under various reaction conditions makes it an ideal choice for multi-step organic syntheses .
Biology and Medicine: In biological research, this compound is used to protect amine groups in biomolecules, allowing for selective reactions to occur without interference from other functional groups. It is also used in the synthesis of pharmaceuticals where protection of amine groups is necessary .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its ability to act as a protecting group allows for the synthesis of complex molecules with high precision .
Mechanism of Action
The mechanism of action of tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage is resistant to hydrolysis under basic conditions but can be cleaved under acidic conditions. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (4-bromobenzyl)carbamate
- tert-Butyl (5-oxopentyl)carbamate
Uniqueness: tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate is unique due to the presence of the methoxystyryl moiety, which provides additional stability and reactivity compared to other tert-butyl carbamates. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amine groups are required .
Properties
Molecular Formula |
C20H23NO3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C20H23NO3/c1-20(2,3)24-19(22)21-18-8-6-5-7-16(18)12-9-15-10-13-17(23-4)14-11-15/h5-14H,1-4H3,(H,21,22)/b12-9+ |
InChI Key |
PQVIJSJKXFVEND-FMIVXFBMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















